molecular formula C22H20ClN3O2S B1240323 8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B1240323
M. Wt: 425.9 g/mol
InChI Key: NHRWFZXWMCOFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is an aromatic ether.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of new pyrimidines and condensed pyrimidines. Abdelghani et al. (2017) reported the antimicrobial activity of these derivatives against Gram-positive and Gram-negative bacteria, indicating its potential in the development of new antibacterial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Structural Studies and Synthesis Optimization

Frolov et al. (2012) and Dotsenko et al. (2007, 2012) conducted studies focusing on the structural aspects and synthesis optimization of pyrido[2,1-b][1,3,5]thiadiazines. These works contribute to a deeper understanding of the compound's chemical nature and potential for synthesis modification (Frolov, Dotsenko, Krivokolysko, & Litvinov, 2012), (Dotsenko, Krivokolysko, Rusanov, & Litvinov, 2007), (Dotsenko, Krivokolysko, & Litvinov, 2012).

Anticancer Potential

Tiwari et al. (2016) explored the in-vitro anticancer activities of derivatives of this compound against various human tumor cell lines. This study suggests the compound's relevance in cancer research, particularly in drug discovery for anticancer therapies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

Library Synthesis for Chemical Diversity

Dotsenko et al. (2014) described the synthesis of an extensive library of derivatives of this compound. The creation of such a library is crucial for screening activities in drug discovery, providing a rich resource for identifying potential pharmaceuticals (Dotsenko, Frolov, Pekhtereva, Papaianina, Suykov, & Krivokolysko, 2014).

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

8-(2-chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O2S/c1-2-28-16-9-7-15(8-10-16)25-13-26-21(27)11-18(17-5-3-4-6-20(17)23)19(12-24)22(26)29-14-25/h3-10,18H,2,11,13-14H2,1H3

InChI Key

NHRWFZXWMCOFCE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Reactant of Route 2
8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Reactant of Route 3
Reactant of Route 3
8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Reactant of Route 4
8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Reactant of Route 5
Reactant of Route 5
8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Reactant of Route 6
Reactant of Route 6
8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

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